2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(dimethylamino)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-12(2)9-7-10(14)13-6-4-3-5-8(13)11-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEWNFMUUYKRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: : The synthesis begins with the formation of a pyridine ring through a cyclization reaction. This can be achieved using a suitable precursor, such as an amino-substituted pyridine derivative.
Introduction of the Dimethylamino Group: : The dimethylamino group is introduced at the 2-position of the pyridine ring. This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino group.
Formation of the Pyrimidinone Ring: : The final step involves the formation of the pyrimidinone ring. This can be achieved through a condensation reaction, where the pyridine derivative reacts with a suitable carbonyl compound to form the pyrimidinone structure.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. The choice of reagents, solvents, and reaction conditions can significantly impact the efficiency of the synthesis process.
Chemical Reactions Analysis
2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Substitution reactions can be carried out to replace specific atoms or groups within the compound. This can be achieved using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common reagents and conditions used in these reactions include various acids, bases, and solvents, which can influence the reaction outcomes. The major products formed from these reactions can vary based on the specific conditions employed.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its biological activity, particularly as a candidate for drug development. Its derivatives have shown promising anti-inflammatory properties. For instance, recent studies demonstrated that certain derivatives exhibited greater growth inhibition against hyaluronidase than the standard drug Indomethacin at a concentration of 10 µg .
Case Study: Anti-inflammatory Activity
- Objective : To evaluate the anti-inflammatory potential of pyrido[1,2-a]pyrimidin-4-one derivatives.
- Methodology : In vitro testing against hyaluronidase enzyme.
- Findings : Compounds with N-methylpiperazine and piperazine ethoxy ethanol rings showed significant inhibition of carrageenan-induced edema in rats, indicating strong anti-inflammatory effects.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including oxidation and substitution reactions.
Table 1: Summary of Synthetic Reactions Involving 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
| Reaction Type | Reagents Used | Conditions | Major Products |
|---|---|---|---|
| Oxidation | KMnO₄ | Aqueous | Oxidized derivatives |
| Reduction | LiAlH₄ | Ether | Reduced forms |
| Substitution | Nucleophiles | Varied | Substituted derivatives |
Material Science
In industrial applications, this compound can be utilized in the production of polymers and coatings. Its chemical properties enhance the performance characteristics of these materials.
Recent studies have focused on the biological implications of this compound:
- Study on Histamine Release : A derivative was identified as a potent histamine releaser, indicating potential applications in allergy treatments .
- In Silico Screening : A collaborative study utilized molecular docking to identify derivatives with high binding affinity to biological targets, leading to the development of new therapeutic candidates against neurotoxic agents like botulinum neurotoxin A (BoNT/A) .
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrido[1,2-a]pyrimidin-4-one scaffold permits diverse substitutions at positions 2, 3, 7, and 7. Below is a comparative analysis of key derivatives:
Electronic and Spectral Properties
- UV/IR Trends: Electron-donating groups (e.g., dimethylamino at C-2) redshift the lowest-energy π→π* transition due to increased conjugation, while electron-withdrawing groups (e.g., Cl at C-3) exhibit blueshifts .
- Solvent Effects: Polar solvents stabilize charge-transfer states in derivatives with strong electron-donor/acceptor pairs .
Data Tables
Biological Activity
2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and applications based on recent studies and findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Ring : Initiated by cyclization reactions using amino-substituted pyridine derivatives.
- Introduction of the Dimethylamino Group : Achieved through nucleophilic substitution, replacing a suitable leaving group with the dimethylamino group.
- Formation of the Pyrimidinone Ring : Accomplished via condensation reactions with carbonyl compounds.
These synthetic routes allow for the production of various derivatives that may exhibit differing biological activities.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in anti-inflammatory and anticancer research.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anti-inflammatory properties. For instance, compounds modified with nitrogen-containing heterocycles demonstrated enhanced inhibition of hyaluronidase, an enzyme implicated in inflammatory processes. Notably, certain derivatives showed greater efficacy than the standard anti-inflammatory drug Indomethacin at a concentration of 10 µg .
Table 1: Anti-inflammatory Activity of Selected Derivatives
| Compound | Structure | Inhibition (%) at 10 µg | Reference |
|---|---|---|---|
| 4e | N-methylpiperazine derivative | 75% | |
| 5f | Piperazine ethoxy ethanol derivative | 80% |
Anticancer Activity
The compound has also been investigated for its anticancer potential. A series of diaryl urea derivatives containing the pyrido[1,2-a]pyrimidin-4-one scaffold were synthesized and screened for cytotoxicity against various cancer cell lines. These studies revealed promising results, with some derivatives exhibiting IC50 values below 50 µM, indicating potent anticancer activity .
Table 2: Anticancer Activity Data
The mechanisms underlying the biological activities of this compound are diverse:
- Inhibition of Enzymes : The compound acts as an inhibitor for various enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : Some derivatives may interact with specific receptors to modulate signaling pathways associated with inflammation and tumor growth.
Case Study 1: Anti-inflammatory Efficacy in Animal Models
In vivo studies demonstrated that specific derivatives significantly reduced carrageenan-induced edema in rats, highlighting their potential as therapeutic agents for inflammatory diseases. The results indicated a dose-dependent response, supporting further exploration into their clinical applications .
Case Study 2: Cytotoxicity Assessment
A comprehensive cytotoxicity assessment was conducted on a library of pyrido[1,2-a]pyrimidin-4-one derivatives against multiple cancer cell lines. The study identified several lead compounds that exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Basic Synthesis Methodologies
Q: What are the most efficient synthetic routes for preparing 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives? A: Two primary methodologies are widely adopted:
- Electrochemical selenylation : Ouyang's group (2023) developed an iodide-catalyzed electrochemical protocol using 4H-pyrido[1,2-a]pyrimidin-4-ones and diaryl diselenides. This method employs DMSO as a solvent and KI as an electrolyte, achieving yields of 81% for scaled reactions (5 mmol) .
- Metal-free C-3 functionalization : Ghosh et al. (2021) reported iodine-mediated sulfenylation/selenylation under mild conditions (room temperature, persulfate oxidants), enabling gram-scale synthesis with >90% yields for diverse derivatives .
Key considerations: Optimize solvent choice (e.g., DMSO for electrochemical methods) and catalyst loading to minimize byproducts.
Structural Characterization Techniques
Q: Which analytical methods are critical for confirming the structure of this compound derivatives? A:
- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., dimethylamino groups) and confirms stereochemistry .
- X-ray crystallography : Essential for determining bond angles and spatial arrangements in complex derivatives, particularly those with thioxo-thiazolidinone moieties .
- HPLC : Ensures purity (>95%) by detecting residual solvents or unreacted intermediates .
Advanced Mechanistic Insights
Q: What mechanistic pathways govern the C-3 functionalization of this scaffold? A: Radical pathways dominate:
- Sulfenylation/Selenylation : Iodine generates thiyl/selenyl radicals (S/SeY•), which undergo regioselective C-3 addition. Persulfate acts as an oxidant, enabling radical chain propagation .
- Electrochemical methods : Anodic oxidation of iodide (I⁻ → I₂) facilitates diselenide activation, followed by nucleophilic substitution at C-3 .
Experimental validation: Use radical scavengers (e.g., TEMPO) to confirm radical intermediates .
Handling Contradictory Bioactivity Data
Q: How should researchers address discrepancies in reported bioactivity across derivatives? A: Focus on structural determinants:
Advanced Structure-Activity Relationship (SAR) Analysis
Q: How do substituents on the pyrido[1,2-a]pyrimidin-4-one core influence pharmacological profiles? A:
- C-2 modifications : Dimethylamino groups enhance solubility and bioavailability compared to halogenated analogs .
- C-3 chalcogenation : Sulfur/selenium incorporation improves antioxidant capacity (e.g., catechol derivatives show 2-fold higher ROS scavenging vs. phenol analogs) .
- Thioxo-thiazolidinone moieties : Increase selectivity for kinase targets (e.g., MexAB-OprM efflux pump inhibition) but may reduce metabolic stability .
Experimental design: Use parallel synthesis to screen substituent combinations and assess ADMET properties early.
Optimizing Reaction Conditions
Q: What parameters are critical for scaling up synthesis while maintaining yield? A:
- Temperature : Electrochemical methods operate at ambient conditions, avoiding thermal decomposition .
- Catalyst loading : 10 mol% iodine suffices for metal-free C-3 functionalization; excess iodide reduces yield .
- Solvent polarity : Polar aprotic solvents (DMSO, DMF) stabilize intermediates in multi-step reactions .
Case study: Scaling Ouyang’s method to 5 mmol required increasing current to 30 mA, achieving 81% yield .
Data Reproducibility Challenges
Q: How can researchers ensure reproducibility in synthesizing derivatives with complex substituents? A:
- Standardize purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) for thioxo-containing derivatives .
- Validate intermediates : Confirm each step via LC-MS (e.g., m/z for dimethylamino derivatives: ~265 [M+H]⁺) .
- Document reaction kinetics : Track time-dependent conversion (e.g., 80% yield at 12 h vs. 95% at 24 h) .
Emerging Applications in Medicinal Chemistry
Q: What novel therapeutic targets are being explored for this scaffold? A:
- Aldose reductase (ALR2) inhibition : Micromolar activity in diabetic neuropathy models .
- Anticancer activity : Thioxo derivatives induce apoptosis in HeLa cells (IC₅₀: 8–12 µM) via ROS generation .
- Antimicrobial potential : Selenylated analogs inhibit Gram-positive pathogens (MIC: 4–8 µg/mL) .
Future directions: Combine ALR2 inhibition with antioxidant moieties for dual-action diabetic therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
